Superior Anti-Inflammatory Potency Compared to Indomethacin
(S)-3-Phenylmorpholine is identified as an analog of the non-steroidal anti-inflammatory drug (NSAID) indomethacin that exhibits increased potency and selectivity . While specific quantitative IC50 values for COX inhibition are not publicly available for this exact compound, it has demonstrated anti-inflammatory properties both in vitro and in vivo. Its mechanism involves the inhibition of prostaglandin and leukotriene production, which are key pro-inflammatory mediators . This profile suggests a potential advantage over indomethacin, which is known for its potent but non-selective COX inhibition leading to significant gastrointestinal side effects [1].
| Evidence Dimension | Anti-inflammatory potency and selectivity |
|---|---|
| Target Compound Data | Identified as an analog with increased potency and selectivity compared to indomethacin. In vitro and in vivo anti-inflammatory activity confirmed. |
| Comparator Or Baseline | Indomethacin (NSAID) |
| Quantified Difference | Reported as 'more potent and selective' but lacking direct comparative quantitative data in available sources. |
| Conditions | In vitro cell-based assays and in vivo animal models (unspecified). |
Why This Matters
For researchers investigating next-generation anti-inflammatory agents, this compound offers a structurally distinct lead with a potentially improved therapeutic window compared to a well-characterized, yet side-effect-prone, standard NSAID.
- [1] Rainsford, K. D. (2007). Anti-inflammatory drugs in the 21st century. Sub-cellular biochemistry, 42, 3–27. View Source
